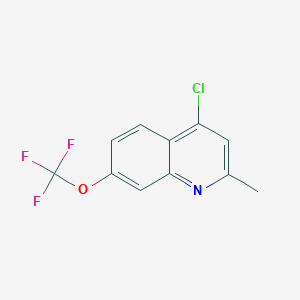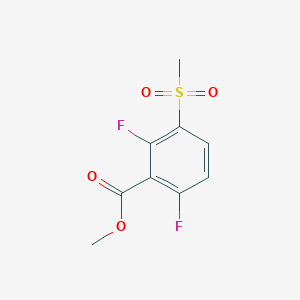
Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate is an organic compound with the molecular formula C9H8F2O4S and a molecular weight of 250.22 g/mol It is characterized by the presence of two fluorine atoms and a methylsulfonyl group attached to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate typically involves the introduction of fluorine atoms and a methylsulfonyl group onto a benzoate structure. One common method involves the use of fluorinating agents and sulfonylating reagents under controlled conditions. For instance, the reaction may involve the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent and methanesulfonyl chloride as a sulfonylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the methylsulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The methylsulfonyl group can also influence the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,6-Difluoro-3-(trifluoromethyl)benzoate: Similar in structure but with a trifluoromethyl group instead of a methylsulfonyl group.
Methyl 2-(aminosulfonyl)benzoate: Contains an aminosulfonyl group instead of a methylsulfonyl group.
Uniqueness
Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate is unique due to the combination of fluorine atoms and a methylsulfonyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H8F2O4S |
|---|---|
Poids moléculaire |
250.22 g/mol |
Nom IUPAC |
methyl 2,6-difluoro-3-methylsulfonylbenzoate |
InChI |
InChI=1S/C9H8F2O4S/c1-15-9(12)7-5(10)3-4-6(8(7)11)16(2,13)14/h3-4H,1-2H3 |
Clé InChI |
UWPFQFWMXSQSCX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1F)S(=O)(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13717764.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717772.png)
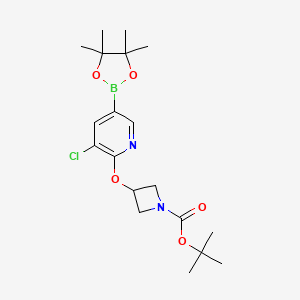
![2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13717787.png)

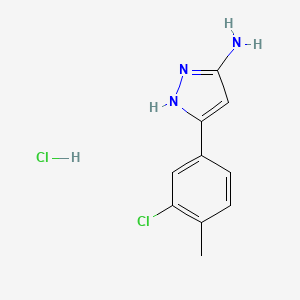
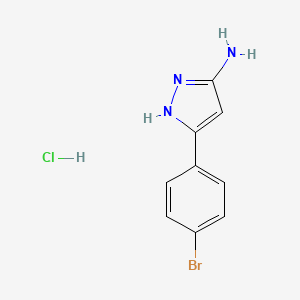
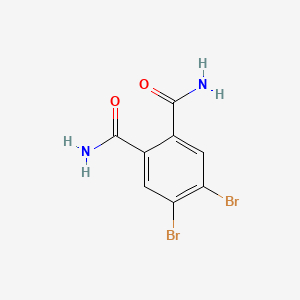
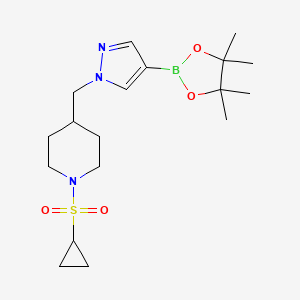


![2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide](/img/structure/B13717837.png)

